Crotylpalladium chloride dimer
Description
Significance of Palladium in Modern Organic Synthesis
Palladium has become one of the most versatile and widely used metals in modern organic synthesis. caltech.edu Its importance stems from its capacity to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. numberanalytics.commdpi.com Palladium-catalyzed reactions are integral to the synthesis of numerous products, including pharmaceuticals, agrochemicals, and advanced materials. caltech.edua2bchem.com
The utility of palladium in catalysis is largely attributed to its ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II). caltech.edu This facile and reversible two-electron process allows for a variety of reaction classes, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions, as well as allylic alkylations. caltech.edusigmaaldrich.com These reactions often proceed under mild conditions and exhibit high tolerance for various functional groups, making palladium catalysis an indispensable tool for synthetic chemists. caltech.edu
Overview of Allylpalladium Complexes as Key Intermediates and Precatalysts
Allylpalladium complexes are a crucial class of organopalladium compounds that serve as key intermediates and precatalysts in a multitude of synthetic transformations. researchgate.net These complexes feature an allyl group (a three-carbon unsaturated fragment) bonded to a palladium atom. The formation of a π-allylpalladium(II) complex is a common step in many palladium-catalyzed reactions, such as the Tsuji-Trost allylation. caltech.eduwikipedia.org
These complexes are often generated in situ from an allylic precursor and a palladium(0) source. caltech.edu The resulting π-allylpalladium intermediate is electrophilic and can be attacked by a wide range of nucleophiles to form a new bond. caltech.edu Alternatively, well-defined allylpalladium complexes can be used as precatalysts. nih.gov These are typically stable palladium(II) compounds that are reduced in situ to the active palladium(0) species, initiating the catalytic cycle. nih.gov The use of such precatalysts offers advantages in terms of stability, ease of handling, and controlled generation of the active catalyst. nih.govchemrxiv.org Crotylpalladium chloride dimer is a prime example of such an allylpalladium precatalyst. nih.gov
Properties of this compound
| Property | Value |
| Chemical Formula | C8H14Cl2Pd2 |
| Molecular Weight | 393.94 g/mol americanelements.com |
| Appearance | White to yellow powder or crystals americanelements.com |
| Melting Point | 133-140 °C americanelements.comalfa-chemistry.com |
| Solubility in Water | Insoluble americanelements.com |
| Synonyms | (1-Methylallyl)palladium chloride dimer, Di-π-crotylpalladium chloride, Bis[(1,2,3-η)-2-buten-1-yl]di-μ-chlorodi-palladium americanelements.comalfa-chemistry.com |
Structure
2D Structure
Properties
Molecular Formula |
C8H14Cl2Pd2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
(E)-but-2-ene;chloropalladium(1+) |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*4-3+;;;; |
InChI Key |
ZMPSAJZWHPLTKH-HYTOEPEZSA-L |
SMILES |
CC=C[CH2-].CC=C[CH2-].Cl[Pd+].Cl[Pd+] |
Isomeric SMILES |
C/C=C/[CH2-].C/C=C/[CH2-].Cl[Pd+].Cl[Pd+] |
Canonical SMILES |
CC=C[CH2-].CC=C[CH2-].Cl[Pd+].Cl[Pd+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis and Formation
A common method for the preparation of crotylpalladium chloride dimer involves the reaction of palladium chloride with crotyl chloride. google.com One patented method describes a process where palladium chloride, 1,5-cyclooctadiene (B75094), and crotyl chloride are reacted in toluene. google.com The use of 1,5-cyclooctadiene is reported to significantly accelerate the reaction, reducing the time required from 24 hours to just 3 hours. google.com This improved method also simplifies the workup procedure to a simple filtration, making it more efficient and environmentally friendly for potential large-scale production. google.com
Another approach involves the carbonylation of chlorobutenes to produce 3-pentenoyl chloride, where the palladium catalyst residue can be recovered and converted to this compound by treatment with hydrochloric acid. google.com
Structural Characterization and Stereochemical Aspects of Crotylpalladium Systems
Dimeric Architecture and Bridging Ligand Coordination
The fundamental structure of crotylpalladium chloride is a dimer, a molecule formed from two identical monomeric units. nih.gov In this arrangement, two crotylpalladium units are linked together by two bridging chloride ligands. chemspider.comlabshake.com Each palladium atom is coordinated to one crotyl ligand and two bridging chloride atoms. This creates a stable, typically square-planar coordination environment around each palladium center. The bridging nature of the chloride ligands is a common feature in related palladium precatalysts and is crucial for the compound's stability and reactivity. wikipedia.org The dissociation of this dimer into reactive monomeric species is a key step in many catalytic cycles. wikipedia.org
Coordination Modes of the Crotyl Ligand (η³-allyl)
The crotyl group (C₄H₇) coordinates to the palladium center in a η³ (eta-3) fashion, also known as a π-allyl coordination. wikipedia.org This means that three adjacent carbon atoms of the crotyl ligand's backbone are bonded to the palladium atom simultaneously. wikipedia.org This mode of bonding classifies the η³-allyl group as an LX-type ligand, which acts as a 3-electron donor under the neutral ligand model. wikipedia.org This delocalized bonding is a key feature of allylpalladium chemistry, contributing to the stability of the complex while allowing for dynamic transformations during catalytic reactions.
Isomerism and Stereocontrol in Crotyl Complexes
Isomerism in crotylpalladium complexes is a critical factor that influences the stereochemical outcome of reactions. libretexts.org The substituted nature of the crotyl ligand gives rise to distinct isomers.
Syn and Anti Isomers: The methyl group on the crotyl ligand can be oriented either towards (anti) or away from (syn) the substituent on the central carbon of the allyl system. This leads to the existence of syn- and anti-crotylpalladium complexes, which can interconvert but often exhibit different reactivities.
Exo and Endo Isomers: Further isomerism arises from the orientation of the crotyl ligand with respect to the other ligands on the palladium center. The substituents on the allyl ligand can be pointing towards (endo) or away from (exo) the chloride ligand. core.ac.uk The preference for one rotameric form over the other is influenced by steric and electronic factors. core.ac.uk
The ability to control these isomeric forms is fundamental to achieving high levels of stereocontrol in catalytic reactions, such as asymmetric allylic alkylation. The specific isomer of the crotylpalladium complex can dictate the stereochemistry of the final product.
Relationship to Other Allylpalladium Dimer Precatalysts
Crotylpalladium chloride dimer belongs to a broader class of (η³-allyl)palladium chloride dimer precatalysts. Its properties and catalytic performance are often compared to other members of this family, such as the parent allylpalladium chloride dimer and the cinnamylpalladium chloride dimer. nih.gov
The substituent on the allyl backbone significantly influences the precatalyst's behavior. For instance, increased steric bulk at the ends of the allyl ligand, as seen in the crotyl and cinnamyl derivatives compared to the unsubstituted allyl version, can affect the rate of activation and the stability of the catalytically active species. nih.govresearchgate.net Studies have shown that the crotyl system can be more active than the allyl or cinnamyl systems in certain Suzuki-Miyaura reactions. nih.gov This is sometimes attributed to a higher kinetic barrier to the formation of less reactive palladium(I) dimers, which can sequester the active Pd(0) catalyst. researchgate.netresearchgate.net
Mechanistic Investigations of Crotylpalladium Chloride Dimer Reactivity
Role as a Precursor in Palladium-Catalyzed Transformations
Crotylpalladium chloride dimer is widely recognized as a versatile precursor for generating active palladium(0) catalysts required for numerous cross-coupling reactions. mit.edusigmaaldrich.com Its utility spans a broad spectrum of transformations that are foundational to modern organic synthesis. For instance, it is employed as a catalyst for a variety of named reactions, including Suzuki-Miyaura, Heck, and Negishi couplings, which are instrumental in forming carbon-carbon bonds. nih.gov
The dimer's role extends to facilitating allylic alkylation reactions and the synthesis of complex molecules like phosphane-functionalized carbosilane dendrimers. sigmaaldrich.com In specific applications, it has been used to catalyze the cross-coupling of aryl bromides with allylic silanolate salts and the reaction of potassium alkenyldimethylsilanolates with aryl chlorides. ethz.chresearchgate.net Further demonstrating its versatility, the dimer catalyzes the silylation of organobromides, the synthesis of α-aryl carbonyl compounds, and the preparation of various arylthiophene derivatives through C-H functionalization. mdpi.com
Table 1: Selected Palladium-Catalyzed Transformations Using this compound as a Precursor
| Reaction Type | Substrates | Reference(s) |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides and boronic acids | nih.gov |
| Heck Coupling | Aryl halides and alkenes | nih.gov |
| Negishi Coupling | Organozinc compounds and organohalides | nih.gov |
| Allylic Alkylation | Allylic substrates and nucleophiles | sigmaaldrich.com |
| Cross-Coupling | Aromatic bromides and allylic silanolate salts | ethz.ch |
| Cross-Coupling | Aryl chlorides and potassium alkenyldimethylsilanolates | researchgate.net |
| Silylation | Organobromides | mdpi.com |
| α-Aryl Carbonyl Synthesis | Aldehydes and aryl halides | mdpi.com |
| C-H Functionalization | Thiophenes and aryl halides | mdpi.com |
Fundamental Reactivity in Allylic Functionalization
The inherent reactivity of the crotyl group within the this compound makes it a key player in allylic functionalization reactions. These reactions are pivotal for introducing allyl and crotyl moieties into organic molecules.
Reactivity with Phosphine (B1218219) Ligands (e.g., TPPTS)
The reactivity of this compound is significantly influenced by the presence of phosphine ligands. While the dimer itself is a Pd(II) species, its reduction to the catalytically active Pd(0) is often facilitated by phosphines. This reduction is particularly rapid in the presence of chelating bisphosphine ligands. researchgate.net Phosphines can also serve as the reducing agent for the palladium(II) precatalyst through the formation of corresponding phosphine oxides. researchgate.net
The dimer reacts with various Lewis bases, such as pyridine (B92270), to form monomeric adducts of the type (η³-C₄H₇)PdCl(L), where L is the phosphine ligand. mit.edu In the context of catalytic cycles, ligands like triphenylphosphine (B44618) (PPh₃) are essential. For example, in palladium-catalyzed allylic fluorination, PPh₃ is a component of the proposed catalytic cycle. The choice of phosphine ligand is critical; for instance, the use of a Trost bisphosphine ligand with a palladium catalyst can achieve high enantioselectivity in fluorination reactions. The interaction between the palladium center and the phosphine ligand is a key factor that can dictate the reaction's efficiency and selectivity.
Context of Allylic Fluorination Mechanisms
The synthesis of allylic fluorides, valuable motifs in bioactive compounds, can be achieved through palladium-catalyzed reactions where this compound serves as a model for the key allylpalladium intermediates. Mechanistic studies have provided significant insights into this transformation.
A central finding in the mechanism of palladium-catalyzed allylic fluorination is the role of an allylpalladium fluoride (B91410) as a crucial intermediate. This intermediate is necessary for generating both the nucleophile and the electrophile in the catalytic cycle. Experimental evidence suggests that the allylpalladium fluoride intermediate can be formed from the reaction of an allylpalladium chloride complex with a fluoride source, such as silver fluoride (AgF). The halide exchange from the chloride to the fluoride on the palladium center is a key step in the pathway to C-F bond formation.
Evidence strongly supports a homobimetallic mechanism for the carbon-fluorine bond-forming step. In this proposed pathway, the C-F bond is forged through the nucleophilic attack of a neutral allylpalladium fluoride species on a cationic allylpalladium electrophile. This mechanism elegantly explains how two catalytic allylpalladium intermediates can react with each other to form the final product. The computational data support this homobimetallic mechanism, where the neutral allylpalladium fluoride acts as the nucleophile and the cationic allylpalladium complex serves as the electrophile.
Palladium Oxidation State Changes and Catalytic Cycle Intermediates
The catalytic activity of palladium complexes, including those derived from this compound, is contingent on the ability of the palladium center to cycle between different oxidation states. The most common catalytic cycle for the cross-coupling reactions it facilitates involves the Pd(0) and Pd(II) states.
The this compound is a stable Pd(II) precatalyst. researchgate.net For catalysis to commence, it must first be reduced to a catalytically active Pd(0) species. This reduction can be effected by various reagents in the reaction mixture, including phosphine ligands or organometallic reagents. researchgate.net
Once the Pd(0) catalyst is generated, the catalytic cycle typically proceeds as follows:
Oxidative Addition: The Pd(0) complex reacts with an organic halide (e.g., an aryl bromide) in an oxidative addition step, forming a Pd(II) intermediate. In the context of allylic functionalization starting from an allylic chloride, the Pd(0) catalyst undergoes oxidative addition to form a neutral allylpalladium chloride intermediate.
Transmetalation/Ligand Exchange: In cross-coupling reactions, the Pd(II) intermediate undergoes transmetalation with another organometallic reagent. In the case of allylic fluorination, the chloride on the allylpalladium(II) intermediate is exchanged for a fluoride, generating the key allylpalladium fluoride intermediate.
Reductive Elimination: The final bond-forming step is reductive elimination from the Pd(II) complex, which releases the desired organic product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. In the homobimetallic fluorination mechanism, this step involves the reaction between the neutral and cationic Pd(II) intermediates, ultimately leading to the product and regenerating Pd(0).
While Pd(II)/Pd(IV) cycles are known in other areas of palladium catalysis, the transformations involving this compound as a precursor predominantly operate through the Pd(0)/Pd(II) redox couple.
Table 2: Key Intermediates and Palladium Oxidation States in a General Catalytic Cycle
| Step | Intermediate Species | Palladium Oxidation State | Reference(s) |
|---|---|---|---|
| Catalyst Activation | Crotylpalladium(II) Chloride Dimer | +2 | researchgate.net |
| Active Catalyst | Pd(0)Lₙ | 0 | |
| Oxidative Addition | Allylpalladium(II) Chloride | +2 | |
| Ligand Exchange | Allylpalladium(II) Fluoride (Neutral & Cationic) | +2 | |
| Reductive Elimination | Pd(0)Lₙ | 0 |
Activation Pathways of Pd(II) Monomers and Pd(I) Dimers
The activation of palladium precatalysts is a critical step in initiating catalytic cycles. In the context of complexes derived from this compound, this often involves the transformation between different palladium oxidation states. The monomeric Pd(II) species, such as (NHC)Pd(η³-crotyl)Cl (where NHC is an N-heterocyclic carbene), are common precatalysts. researchgate.net Their activation into a catalytically active Pd(0) species is a key process.
One proposed pathway involves the reduction of the Pd(II) monomer. For instance, in Suzuki-Miyaura cross-coupling reactions, reagents like hydroxides or a combination of a boronic acid and potassium fluoride can trigger the activation of certain Pd(I) dimers to Pd(0). nih.gov However, a more intricate pathway involves the formation and subsequent reaction of Pd(I) dimers. Research has shown that Pd(II) monomers can be activated under mildly basic conditions to form Pd(I) dimers of the type (μ-crotyl)(μ-Cl)Pd₂(L)₂ (where L is a ligand like IPr, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). researchgate.net These Pd(I) dimers are not always direct participants in the main catalytic cycle but can act as reservoirs or intermediates that lead to the active catalyst. The activation of these Pd(I) dimers is proposed to occur through disproportionation, yielding the catalytically active monoligated Pd(0) species and the initial Pd(II) monomer. researchgate.net
Conversely, direct reduction of the allylpalladium(II) chloride dimer itself can be achieved with agents like alkali metal silanolates, a process that is particularly rapid in the presence of chelating bisphosphine ligands, leading to a Pd(0) species. researchgate.net The activation pathway is therefore highly dependent on the specific reaction conditions and the ligands involved.
Comproportionation and Disproportionation Processes in Catalysis
Comproportionation and disproportionation are fundamental redox processes that govern the formation and reactivity of palladium species in different oxidation states, significantly impacting the catalytic cycle.
Comproportionation is a reaction between two palladium species in different oxidation states to form a species in an intermediate oxidation state. A crucial example is the reaction between a Pd(0) complex and a Pd(II) precatalyst, such as (IPr)Pd(η³-crotyl)Cl, which leads to the formation of a stable Pd(I) dimer. researchgate.netresearchgate.net This process is often facile and can be observed directly during catalytic reactions. researchgate.netresearchgate.net The formation of these Pd(I) dimers through comproportionation is generally considered detrimental to catalysis, as it sequesters the active Pd(0) species, removing it from the intended catalytic cycle. researchgate.net
| Process | Reactants | Product | Significance in Catalysis |
| Comproportionation | Pd(0)L + Pd(II)(crotyl)Cl(L) | [Pd(I)(μ-crotyl)Cl(L)]₂ | Catalyst deactivation pathway; removes active Pd(0) |
Disproportionation is the reverse process, where a species in an intermediate oxidation state reacts to form species in both higher and lower oxidation states. The activation of the Pd(I) dimer, (μ-crotyl)(μ-Cl)Pd₂(IPr)₂, for catalysis is proposed to proceed via disproportionation. researchgate.net This reaction regenerates the Pd(II) monomer and, more importantly, releases the monoligated Pd(0) species, which is the active catalyst that enters the cross-coupling cycle. researchgate.net
| Process | Reactant | Products | Significance in Catalysis |
| Disproportionation | [Pd(I)(μ-crotyl)Cl(L)]₂ | Pd(0)L + Pd(II)(crotyl)Cl(L) | Catalyst activation pathway; generates active Pd(0) |
The balance between these two processes is a key factor in determining the efficiency of a catalytic system. Factors that inhibit comproportionation or favor disproportionation can lead to improved catalytic performance. nih.gov
Influence of Chloride Ions and Ligand Exchange
Chloride ions and ligand exchange dynamics play a pivotal role in the reactivity of crotylpalladium complexes, influencing the structure and reactivity of the palladium center. researchgate.netnormalesup.org A ligand exchange reaction involves the replacement of one ligand in a coordination complex with another. chemguide.co.uk
The concentration of chloride ions in the reaction medium can dramatically alter the coordination mode (hapticity) of the crotyl ligand. In the absence or at low concentrations of chloride ions, the crotyl group typically binds to the palladium center in an η³-fashion, where three carbon atoms are bonded to the metal. researchgate.net However, in the presence of a high concentration of chloride ions, a ligand exchange can occur where a chloride ion coordinates to the palladium center. researchgate.netnormalesup.orgchemguide.co.uklibretexts.org This forces the crotyl ligand to shift its coordination to a monohapto (η¹) or σ-bonded mode. researchgate.netnormalesup.org
This change in hapticity from η³ to η¹ has significant mechanistic implications. The η³-allyl complexes are typically cationic, formulated as [(η³-allyl)PdL₂]⁺, whereas the η¹-allyl complexes are neutral species, such as η¹-allyl-PdClL₂. normalesup.org The reactivity of these cationic and neutral complexes towards nucleophiles can be decidedly different, leading to different reaction rates and potentially different product selectivities. researchgate.netnormalesup.org Consequently, when the catalytic precursor is a dimeric complex like [Pd(η³-crotyl)(μ-Cl)]₂, the presence or absence of a chloride scavenger can determine whether the reaction proceeds primarily through a cationic or a neutral pathway. normalesup.org
| Condition | Predominant Species | Hapticity of Crotyl | Charge |
| Low [Cl⁻] | [(η³-crotyl)PdL₂]⁺ | η³ (Pi-allyl) | Cationic |
| High [Cl⁻] | (η¹-crotyl)PdClL₂ | η¹ (Sigma-allyl) | Neutral |
The size of the ligands also plays a role; larger ligands like chloride ions can cause steric crowding that influences the coordination number of the metal. For instance, four larger chloride ions might replace six smaller water molecules around a central metal ion. chemguide.co.uklibretexts.org
Kinetic and Thermodynamic Considerations in Palladium-Crotyl Catalysis
Factors Affecting Reaction Rates and Catalyst Stability
Several key parameters influence the reaction rates and the stability of the palladium catalyst in crotyl-palladium systems. solubilityofthings.comlibretexts.org
Reactant Concentration and Temperature: As with most chemical reactions, increasing the concentration of reactants generally leads to a higher reaction rate by increasing the frequency of molecular collisions. libretexts.orgkhanacademy.org Temperature also has a profound effect; higher temperatures typically accelerate reactions by providing molecules with sufficient energy to overcome the activation energy barrier. libretexts.org In many homogeneous systems, a 10 °C rise in temperature can nearly double the reaction rate. libretexts.org
Catalyst Stability and Ligand Effects: The stability of the palladium catalyst is paramount for achieving high turnover numbers. researchgate.net The ligands attached to the palladium center are crucial in this regard.
Steric Hindrance: The steric bulk of ligands can influence both reaction rates and catalyst stability. For example, increasing the steric bulk on the crotyl ligand itself results in a larger kinetic barrier to the detrimental comproportionation reaction that forms inactive Pd(I) dimers. researchgate.net This favors the presence of the active Pd(0) species and enhances catalytic performance. nih.gov
Ligand Degradation: The chemical nature of the ligands is also critical. Phosphine-based ligands, while common, can undergo P-C bond degradation at elevated temperatures, leading to catalyst decomposition and a loss of activity and selectivity. researchgate.net
Catalyst Deactivation: The active Pd(0) species can be prone to aggregation, forming inactive palladium black, which reduces the efficiency of the catalytic cycle. researchgate.net The formation of stable, unreactive Pd(I) dimers is another significant deactivation pathway that removes the catalyst from the active cycle. researchgate.netnih.gov
| Factor | Effect on Reaction Rate | Effect on Catalyst Stability |
| Increasing Temperature | Increases rate | Can lead to ligand/catalyst decomposition |
| Increasing Reactant Conc. | Increases rate | Generally no direct effect on stability |
| Increasing Ligand Steric Bulk | Can increase rate by inhibiting deactivation | Can stabilize monomeric active species |
| Presence of Excess Chloride | Can change rate by altering mechanism | Can stabilize certain oxidation states |
Catalytic Applications of Crotylpalladium Chloride Dimer in Organic Synthesis
Cross-Coupling Reactions
Crotylpalladium chloride dimer is an effective catalyst for several types of cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and liquid crystal materials. google.comgoogle.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govyoutube.com this compound, often in conjunction with phosphine (B1218219) ligands, is an effective catalyst for this transformation. sigmaaldrich.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com
The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The presence of a base is crucial for the transmetalation step. youtube.com
Table 1: Examples of Suzuki-Miyaura Coupling using Palladium Catalysts
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl | Good to Excellent | nih.gov |
| Vinyl Halide | Alkenylborane | Palladium Chloride / NaOAc | Conjugated Diene | Good | nih.gov |
| Aryl Chloride | Diisopropylaminoborane | Palladium Catalyst | Aryl(amino)borane | Not specified | researchgate.net |
| Diaryl Bromide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ / KOAc | Diaryl Boronate Ester | 80% | youtube.com |
| Diaryl Bromide | Aryl Boronic Ester | Pd(dppf)Cl₂ / Cs₂CO₃ | Biaryl | Not specified | youtube.com |
This table presents a selection of Suzuki-Miyaura coupling reactions catalyzed by various palladium complexes, illustrating the versatility of this methodology.
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org this compound is a suitable catalyst for this reaction. sigmaaldrich.com The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst. diva-portal.org
Table 2: Key Features of the Heck Reaction
| Feature | Description |
| Reactants | Unsaturated halide (or triflate) and an alkene with at least one sp²-C-H bond. wikipedia.org |
| Catalyst | Palladium complexes, such as those derived from this compound. sigmaaldrich.com |
| Base | Triethylamine, potassium carbonate, or sodium acetate (B1210297) are commonly used. wikipedia.org |
| Key Steps | Oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration. diva-portal.org |
Negishi Coupling
The Negishi coupling is a cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. youtube.com this compound can serve as a precatalyst in these reactions. google.comsigmaaldrich.com The reaction is known for its high functional group tolerance due to the moderate reactivity of organozinc reagents. youtube.com
The catalytic cycle typically begins with the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active catalyst. youtube.com
Table 3: Negishi Coupling Reaction Overview
| Component | Role |
| Organozinc Reagent | Transfers an organic group to the palladium center. youtube.com |
| Organic Halide | Provides the other organic coupling partner. youtube.com |
| Palladium Catalyst | Facilitates the coupling, with this compound being a viable precatalyst. google.comsigmaaldrich.com |
| Key Advantage | Tolerates a wide range of functional groups. youtube.com |
Stille Coupling
The Stille reaction is a versatile cross-coupling method that joins an organotin compound (organostannane) with an sp²-hybridized organic halide, catalyzed by palladium. wikipedia.org this compound is a suitable catalyst precursor for this transformation. sigmaaldrich.com A significant side reaction can be the homocoupling of the organostannane reagent. wikipedia.org
The mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane. The resulting diorganopalladium complex then undergoes reductive elimination to form the carbon-carbon bond of the product and regenerate the Pd(0) catalyst. uwindsor.ca
Amide Cross-Coupling
Palladium-catalyzed cross-coupling reactions have been extended to the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals and natural products. nih.gov this compound, in conjunction with suitable ligands, can catalyze the coupling of amines with aryl halides. normalesup.org More recently, methods have been developed for the acylative cross-coupling of activated amides with organoboranes to form ketones, a reaction where palladium catalysts play a key role. nih.gov These reactions often require specific activating groups on the amide to facilitate the cleavage of the otherwise inert C-N bond. nih.gov
Allylic Functionalization and Substitution Reactions
This compound is also a key player in allylic functionalization and substitution reactions. sigmaaldrich.com These reactions involve the substitution of a leaving group at an allylic position with a nucleophile, catalyzed by a palladium complex. The this compound itself is an example of an η³-allyl palladium complex, which is a key intermediate in these catalytic cycles. normalesup.org
The reaction generally proceeds through the formation of a cationic (η³-allyl)palladium(II) complex upon oxidative addition of a Pd(0) species to an allylic substrate. This complex is then attacked by a nucleophile to yield the allylic substitution product. normalesup.org The presence of chloride ions can influence the reaction mechanism, potentially leading to the formation of neutral η¹-allyl palladium(II) chloride complexes that can also be reactive intermediates. researchgate.netnormalesup.org These reactions are valuable for constructing complex molecules and have been applied in the synthesis of various natural products. nih.govnih.gov
Enantioselective Elimination of Palladium Hydride
While this compound is listed as a catalyst for the enantioselective elimination of palladium hydride, specific research literature detailing its direct application in this transformation is not extensively available. dntb.gov.ua However, the broader field of palladium-catalyzed enantioselective β-hydride elimination is a well-documented and important process for creating remote stereocenters. nih.govresearchgate.netnih.govresearchgate.net
This type of reaction typically involves the formation of a π-allyl-palladium intermediate, from which β-hydride elimination occurs to yield a diene product. nih.govnih.gov The enantioselectivity is controlled by chiral ligands attached to the palladium center. The general mechanism is believed to proceed through oxidative addition, coordination, π- to σ-isomerization, and then the crucial β-hydride elimination step, followed by reductive elimination to regenerate the catalyst. researchgate.net
Research in this area has successfully employed other palladium precursors, such as Pd₂(dba)₃·CHCl₃, in combination with chiral ligands like Trost ligands, to achieve high enantioselectivity in the synthesis of cyclohexenes with remote stereocenters. nih.govnih.govresearchgate.net These studies demonstrate the feasibility and power of palladium catalysis in controlling stereochemistry through β-hydride elimination.
Table 1: Examples of Palladium-Catalyzed Enantioselective β-Hydride Elimination Note: The following examples utilize a different palladium precursor but illustrate the general transformation.
| Substrate | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
| 1-Vinylcyclohexyl Acetate | (R,R)-DACH-Ph Trost | (S)-4-Phenyl-1-vinylcyclohex-1-ene | 90 | 90 | researchgate.net |
| 1-Vinyl-4-(4-methoxyphenyl)cyclohexyl Acetate | (R,R)-DACH-Ph Trost | (S)-4-(4-Methoxyphenyl)-1-vinylcyclohex-1-ene | 84 | 91 | researchgate.net |
| 1-Vinyl-4-(4-chlorophenyl)cyclohexyl Acetate | (R,R)-DACH-Ph Trost | (S)-4-(4-Chlorophenyl)-1-vinylcyclohex-1-ene | 81 | 93 | researchgate.net |
Allylations of Cyanoacetates
This compound is indicated as a catalyst for the allylation of cyanoacetates. dntb.gov.ua This reaction, a type of allylic alkylation, is a powerful method for forming carbon-carbon bonds. In this transformation, a cyanoacetate (B8463686) enolate acts as a nucleophile, attacking a π-allyl-palladium complex generated from an allylic substrate.
While specific studies detailing the use of this compound are not prevalent in the searched literature, the palladium-catalyzed allylation of cyanoacetate derivatives is a known transformation. acs.orgnih.govnih.gov These reactions often employ a palladium precursor and a phosphine ligand to generate the active catalyst. The reaction can be rendered enantioselective through the use of chiral ligands. researchgate.net
Table 2: Examples of Palladium-Catalyzed Allylation of Cyanoacetates Note: The specific palladium precursor in these examples may vary but they demonstrate the general application.
| Allylic Substrate | Cyanoacetate Derivative | Catalyst System | Product | Yield (%) | Reference |
| Allyl Acetate | Ethyl Cyanoacetate | Pd(PPh₃)₄ / Base | Ethyl 2-allyl-2-cyanoacetate | High | acs.org |
| Cinnamyl Acetate | Methyl Cyanoacetate | [Pd(allyl)Cl]₂ / Chiral Ligand | Chiral allylated cyanoacetate | - | researchgate.net |
| Methylene Cyclic Carbamate | Allyl α-benzyl-α-cyanoacetate | Pd₂(dba)₃·CHCl₃ / Phosphoramidite Ligand | Chiral α-allyl-α-benzyl-α-cyanoacetate | High | researchgate.net |
Enantioselective Nucleophilic Substitutions
The use of this compound extends to enantioselective nucleophilic substitutions, a broad class of reactions where a nucleophile replaces a leaving group on a chiral or prochiral substrate, with the stereochemical outcome controlled by a chiral catalyst. dntb.gov.ua In the context of palladium catalysis, this most often refers to asymmetric allylic substitution reactions.
In these reactions, the palladium catalyst, often formed in situ from a precursor like this compound and a chiral ligand, reacts with an allylic substrate to form a π-allyl-palladium intermediate. A nucleophile then attacks this intermediate, and the chiral ligand environment dictates the stereochemistry of the newly formed bond. A variety of nucleophiles, including alcohols, can be used in these transformations. rsc.org
Table 3: Examples of Palladium-Catalyzed Enantioselective Allylic Substitution Note: The data represents general palladium-catalyzed enantioselective allylic substitutions, as specific examples with this compound are not detailed in the searched literature.
| Substrate | Nucleophile | Catalyst System | Product | ee (%) | Reference |
| 1,3-Diaryl-2-propenyl Acetate | Sodium diethyl malonate | [Pd(allyl)Cl]₂ / Chiral Biimidazoline Ligand | Diethyl (1,3-diarylallyl)malonate | up to 97 | google.com |
| Acyloxypyrrolinone | Methanol | [Pd(allyl)Cl]₂ / (S)-BINAP | Alkoxypyrrolinone | High (retention of configuration) | rsc.org |
| Racemic Allylic Ester | Amine | Pd(0) / Chiral Ligand | Chiral Allylic Amine | High | researchgate.net |
Allylic Alkylation Reactions
This compound is a well-established reactant and precatalyst for allylic alkylation reactions. dntb.gov.uanih.gov This class of reactions is fundamental in organic synthesis for the formation of C-C bonds. The reaction involves the substitution of an allylic leaving group by a nucleophile, typically a soft carbon nucleophile like a malonate or a β-keto ester enolate.
The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to the allylic substrate to form a π-allyl-palladium(II) complex. The this compound can serve as a precursor to the active Pd(0) catalyst. The subsequent attack of the nucleophile on the π-allyl complex yields the alkylated product and regenerates the Pd(0) catalyst. When this reaction is performed with prochiral substrates and chiral ligands, it is known as the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA). mdpi.comnih.gov
Table 4: Examples of Palladium-Catalyzed Allylic Alkylation Reactions Note: This table presents general examples of palladium-catalyzed allylic alkylations. The catalyst precursor may not always be this compound.
| Allylic Substrate | Nucleophile | Catalyst System | Product | Yield (%) | Reference |
| Allyl (2-phenyl-cyclohexyl)carbonate | (Decarboxylative) | Pd₂(dba)₃·CHCl₃ / (S,S)-PhANDEN | (R)-1-allyl-2-phenylcyclohex-1-ene | 77 | rsc.org |
| Alkyl-substituted allyl reagents | Acyclic amides | Pd(0) / Chiral Ligand | Allylic alkylated amides | High | nih.gov |
| Tetralone | Crotyl Chloride | [Ir(cod)Cl]₂ / Chiral Ligand / Proton Sponge | Branched allylic alkylation product | - | rsc.org |
Carbonylation Reactions
While palladium catalysis is a cornerstone of carbonylation chemistry, enabling the synthesis of ketones, esters, amides, and other carbonyl-containing compounds, specific literature detailing the use of this compound in these reactions is scarce. rsc.orgrsc.orgscielo.br Carbonylation reactions typically involve the insertion of carbon monoxide into a metal-carbon or metal-heteroatom bond.
Carboxytelomerization of Dienes
The carboxytelomerization of dienes is a specific type of carbonylation reaction where a diene, a nucleophile, and carbon monoxide are coupled to form a longer-chain functionalized molecule. This atom-economical process is of industrial interest. For instance, the palladium-catalyzed reaction of butadiene, carbon monoxide, and an alcohol can produce unsaturated C9 esters. rsc.org
The mechanism generally involves the formation of a π-allyl-palladium intermediate from the diene, followed by CO insertion and reaction with the nucleophile. researchgate.net While this compound is a π-allyl-palladium complex, its direct application in carboxytelomerization is not well-documented in the available literature. Research in this area often focuses on catalyst systems generated in situ from other palladium sources like palladium acetylacetonate (B107027) with phosphine ligands. rsc.orgrsc.orgrsc.org
Table 5: Examples of Palladium-Catalyzed Carboxytelomerization of Dienes Note: The following examples illustrate the general transformation and may not use this compound as the specific precursor.
| Diene | Nucleophile | Catalyst System | Product | Reference |
| 1,3-Butadiene | Methanol | Pd(acac)₂ / PPh₃ | Methyl nona-3,8-dienoate | researchgate.net |
| 1,3-Butadiene | Ethanol | Pd(acac)₂ / PPh₃ | Ethyl nona-3,8-dienoate | rsc.org |
| 1,3-Butadiene | CO₂ / various | Pd(0) / Ligand | δ-Lactone | nih.govresearchgate.net |
Other Palladium-Mediated Transformations
Beyond the specific reactions detailed above, this compound is a versatile catalyst precursor for a range of other fundamental palladium-mediated cross-coupling reactions. google.com Its utility in these transformations underscores its importance in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. nih.govnih.gov this compound can be used to generate the active Pd(0) catalyst required for the catalytic cycle. google.com
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. researchgate.netbeilstein-journals.org this compound is listed as a suitable catalyst for this transformation. dntb.gov.ua
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide or triflate. mdpi.com this compound is employed as a catalyst precursor in Negishi couplings, facilitating the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds. google.com
The ability of this compound to serve as a precursor in these varied and powerful cross-coupling reactions highlights its robustness and versatility as a source of catalytically active palladium species.
Use in Synthesis of Complex Organic Molecules
The utility of this compound extends to the total synthesis of natural products and other complex organic molecules. It is frequently employed in cross-coupling reactions such as Suzuki, Heck, and Negishi reactions, which are instrumental in forming carbon-carbon bonds, a fundamental process in the assembly of complex scaffolds. wikipedia.orggoogle.com The dimer's stability and reactivity make it a preferred choice for introducing crotyl groups or for generating catalytically active palladium(0) species in situ.
A notable, albeit general, application of palladium catalysis that aligns with the reactivity of this compound is in the synthesis of styryllactones. For instance, the stereoselective total synthesis of (+)-cardiobutanolide, a type of styryllactone, relies on key carbon-carbon bond-forming strategies where palladium catalysts are essential. nih.gov While the specific literature for (+)-cardiobutanolide does not explicitly name this compound, the principles of palladium-catalyzed cross-coupling are central to its synthesis.
To illustrate a specific application, we can consider a representative palladium-catalyzed cross-coupling reaction that is a key step in the synthesis of a complex molecule. The following data table outlines a hypothetical, yet representative, reaction based on established palladium-catalyzed methodologies where this compound would be a suitable catalyst.
| Target Molecule Fragment | Reaction Type | Catalyst | Reagents | Yield (%) | Reference |
|---|---|---|---|---|---|
| Styryllactone Core | Suzuki Coupling | This compound | Aryl boronic acid, Vinyl halide, Base (e.g., K2CO3) | 85 | nih.govnih.gov |
Detailed Research Findings:
In the synthesis of complex molecules, this compound is typically used in catalytic amounts, often in the range of 1-5 mol%. The reaction mechanism generally involves the in situ reduction of the palladium(II) dimer to a palladium(0) species, which then enters the catalytic cycle. This can be achieved by various reducing agents present in the reaction mixture, such as phosphines or amines, or through transmetalation with an organometallic reagent.
The choice of ligands, solvents, and bases is crucial for the efficiency and selectivity of the reactions catalyzed by this compound. For instance, in Suzuki couplings, phosphine ligands are often used to stabilize the palladium catalyst and facilitate the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Ligand Effects and Rational Catalyst Design for Crotylpalladium Systems
Impact of Phosphine (B1218219) Ligands on Reactivity and Selectivity
Phosphine ligands are a cornerstone in palladium catalysis, offering a versatile platform for tuning the reactivity and selectivity of crotylpalladium complexes. The electronic and steric properties of phosphines are critical determinants of the catalytic cycle's efficiency, influencing key steps such as oxidative addition and reductive elimination.
Generally, electron-donating phosphines enhance the rate of oxidative addition by increasing the electron density at the palladium center. Conversely, bulky phosphines can accelerate reductive elimination, the product-forming step, by creating steric congestion around the metal. The interplay of these two effects allows for the fine-tuning of the catalyst's performance. For instance, in cross-coupling reactions, bulky and electron-rich trialkylphosphines have proven highly effective.
The coordination of phosphine ligands to dimeric palladium complexes can lead to the formation of monomeric species, which are often the catalytically active form. The specific nature of the phosphine ligand dictates the structure and reactivity of the resulting complex. nih.gov The choice of phosphine can also influence the regioselectivity and stereoselectivity of reactions involving the crotyl moiety.
Table 1: Influence of Phosphine Ligand Properties on Catalytic Steps
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination |
|---|---|---|
| High Electron Density | Increases reactivity | - |
This table provides a generalized overview of the impact of phosphine ligand properties on key steps in a catalytic cycle.
N-Heterocyclic Carbene (NHC) Ligands in Dimeric Palladium Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis, often exhibiting superior performance compared to traditional phosphine ligands. nih.gov Their strong sigma-donating ability renders the palladium center highly electron-rich, which can facilitate challenging oxidative addition steps. nih.gov The robust bond between the palladium and the NHC ligand also contributes to the high stability of the resulting catalysts, even at elevated temperatures. nih.gov
The steric environment around the palladium center can be readily tuned by modifying the substituents on the NHC ring. This steric bulk plays a crucial role in promoting reductive elimination. nih.gov The synthesis of palladium-NHC complexes can be achieved through various methods, including the reaction of a free NHC with a palladium precursor or by transmetalation from a silver-NHC complex. wikipedia.org
In the context of dimeric palladium complexes, the addition of NHC ligands can lead to the formation of monomeric [Pd(NHC)(allyl)Cl] complexes, which are active catalysts in a variety of cross-coupling reactions. wikipedia.org The versatility and stability of NHC-palladium complexes have made them indispensable tools in modern organic synthesis. nih.govacademie-sciences.fr
Steric and Electronic Modulations for Enhanced Catalytic Performance
The rational design of ligands for crotylpalladium systems focuses on the systematic modulation of their steric and electronic properties to achieve optimal catalytic performance. chemrxiv.org The steric properties of a ligand are often quantified by its cone angle, which measures the solid angle occupied by the ligand at the metal center. youtube.com Larger cone angles indicate greater steric bulk, which can be beneficial for promoting reductive elimination and preventing catalyst deactivation pathways. youtube.com
The electronic properties of a ligand are determined by the nature of its constituent atoms and functional groups. These properties influence the electron density at the palladium center, which in turn affects the rates of oxidative addition and other elementary steps in the catalytic cycle. enscm.fr A delicate balance between steric and electronic effects is often required to achieve high catalytic activity and selectivity. chemrxiv.org
For example, a systematic study of a series of ligands with varying electronic and steric properties can reveal structure-activity relationships, guiding the development of more efficient catalysts. researchgate.net Computational methods, such as Density Functional Theory (DFT), are also valuable tools for understanding how ligand modifications impact the energetics of the catalytic cycle. enscm.fr The interplay between steric and electronic factors is a key consideration in the design of catalysts for specific applications. nih.gov
Table 2: Key Parameters in Ligand Design for Crotylpalladium Systems
| Parameter | Description | Impact on Catalysis |
|---|---|---|
| Steric Properties | ||
| Cone Angle (θ) | A measure of the ligand's bulkiness. youtube.com | Influences coordination number and the rate of reductive elimination. chemrxiv.org |
| Electronic Properties |
This table outlines the fundamental steric and electronic parameters that are modulated in ligand design to enhance the performance of crotylpalladium catalysts.
Non-Covalent Anchoring Strategies for Catalyst Immobilization
The immobilization of homogeneous catalysts, such as those derived from crotylpalladium chloride dimer, onto solid supports is a crucial strategy for improving their recyclability and facilitating product purification. While covalent attachment of ligands to a support is a common approach, non-covalent anchoring strategies have gained attention as they can be simpler to implement and may have a less perturbative effect on the catalyst's performance. researchgate.net
One such strategy involves the use of non-covalent interactions between the ligand and the substrate to control selectivity. cam.ac.uk For instance, a ligand can be designed to include a functional group that forms a hydrogen bond or an electrostatic interaction with the substrate, thereby directing the catalytic reaction to a specific site. cam.ac.uk This approach has been successfully employed to control site-selectivity in palladium-catalyzed cross-coupling reactions. cam.ac.uk
Another approach utilizes non-covalent interactions between a catalytically inert scaffold and the substrate to influence the outcome of a palladium-catalyzed reaction. For example, zinc(II)-porphyrin and zinc(II)-salphen complexes have been shown to interact with halopyridine substrates through weak Zn···N interactions, which in turn affects their reactivity in Suzuki-Miyaura and Mizoroki-Heck reactions. nih.gov These non-covalent interactions can prevent substrate inhibition or deactivation of the palladium catalyst. nih.gov The development of such supramolecular approaches opens up new avenues for the design of recyclable and highly selective catalytic systems.
Advanced Characterization and Computational Approaches
Spectroscopic Techniques in Reaction Monitoring and Intermediate Identification
Real-time monitoring of reactions catalyzed by or involving crotylpalladium chloride dimer is crucial for understanding mechanistic pathways. Spectroscopic methods allow for the direct observation of catalyst transformation and the identification of fleeting intermediate species that dictate the reaction's outcome.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for characterizing the structure of this compound and related η³-allyl palladium intermediates in solution. researchgate.netstudylib.net The technique is sensitive to the electronic environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the bonding and geometry of the crotyl ligand coordinated to the palladium center. researchgate.net
In solution, this compound can exhibit fluxional behavior, where the protons of the allyl group undergo rapid exchange. Variable-temperature NMR studies can be employed to study these dynamic processes. studylib.net At low temperatures, the exchange can be slowed, allowing for the resolution of distinct signals for the syn and anti protons of the η³-crotyl ligand. As the temperature increases, these signals may broaden and coalesce, indicating a dynamic equilibrium process. studylib.net
Furthermore, NMR is instrumental in monitoring the progress of catalytic reactions. For instance, in Tsuji-Trost allylic substitution reactions, ¹³C NMR chemical shifts of the η³-allyl terminus can correlate with the acceptor properties of ancillary ligands and predict the regiochemistry of nucleophilic attack. researchgate.net A patent for a preparation method of this compound includes its ¹H NMR spectrum as a means of product verification, underscoring the technique's fundamental role in its characterization. google.com
Table 1: Illustrative ¹H NMR Data for η³-Crotylpalladium Complexes This table presents typical chemical shift ranges for protons in η³-crotylpalladium complexes. Exact values vary with solvent, temperature, and ancillary ligands.
| Proton Type | Typical Chemical Shift (δ, ppm) | Coupling Information |
| H_anti | 2.5 - 3.5 | Coupled to H_central |
| H_syn | 3.5 - 4.5 | Coupled to H_central |
| H_central | 5.0 - 6.0 | Multiplet |
| Methyl (CH₃) | 1.5 - 2.0 | Doublet, coupled to H_central |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, often charged, catalyst complexes from solution to the gas phase for mass analysis. This makes it exceptionally well-suited for identifying catalytic intermediates and studying the solution behavior of palladium complexes. nih.govresearchgate.net
In the context of catalysis involving this compound, ESI-MS can be used to intercept and characterize key species in the catalytic cycle. For example, it can detect the initial palladium complex, its adducts with substrates or ligands, and subsequent intermediates formed after oxidative addition or transmetalation steps. Studies on analogous palladium(II) complexes have shown that ESI-MS can reveal complex solution behavior, including solvent-induced reorganization and the formation of new species with solvent molecules incorporated into their structure. nih.govresearchgate.net This information is vital for understanding how the reaction medium can influence the catalyst's stability and reactivity. By monitoring the reaction mixture over time, ESI-MS provides a snapshot of the various palladium species present, helping to piece together the mechanistic puzzle.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for probing the intricacies of palladium-catalyzed reactions. nih.gova2bchem.com These approaches provide a theoretical framework to complement experimental findings, offering detailed energetic and structural information about species that may be too transient to be fully characterized experimentally. researchgate.netrsc.org
DFT calculations are widely used to map out the potential energy surfaces of reactions involving crotylpalladium intermediates. This allows for the detailed elucidation of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. a2bchem.comnih.gov For example, in palladium-catalyzed allylic substitution reactions, DFT has been used to investigate the factors controlling regioselectivity. rsc.orgrsc.org
Studies have shown that for η³-allyl palladium intermediates, nucleophilic attack can occur through different pathways, such as an outer-sphere or inner-sphere mechanism. DFT calculations can determine the feasibility of these pathways. rsc.org For instance, one study revealed that the direct outer-sphere attack by a sulfonate nucleophile was kinetically unfeasible, and the reaction proceeds through a unique inner-sphere mechanism involving a six-membered chair-like transition state. rsc.org This mechanism, supported by DFT, successfully rationalized the experimentally observed regio- and enantioselectivities. rsc.org Similarly, DFT investigations into cationic (η³-allyl)Pd(PPh₃)₂ intermediates have been used to predict that nucleophilic attack occurs preferentially on the anti-isomer, a prediction that aligns with experimental observations. researchgate.netrsc.org
The dimeric structure of crotylpalladium chloride must be cleaved to generate a catalytically active monomeric species, a process that can be modeled using DFT. Computational studies on analogous palladium acetate (B1210297) dimers show how ligand addition can lead to the formation of active monomeric catalysts. nih.gov These calculations provide thermodynamic and kinetic data suggesting that the dimer itself can serve as a potent catalytic precursor under reaction conditions. nih.gov
Conversely, DFT can also illuminate pathways for catalyst deactivation. A common deactivation route for palladium catalysts is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles. nih.gov Computational models can explore the thermodynamics and kinetics of such reduction pathways, often promoted by reagents within the reaction mixture. Understanding these deactivation mechanisms is crucial for developing more robust catalytic systems. For example, experimental studies guided by the understanding of deactivation have led to improved protocols that suppress the formation of metallic palladium aggregates and allow for more efficient catalyst recycling. nih.gov
Ligands play a paramount role in tuning the reactivity and selectivity of palladium catalysts. nih.govlibretexts.org DFT provides a powerful tool to quantify and understand the nature of ligand-palladium interactions. By modeling complexes of the crotylpalladium core with various ligands, chemists can dissect the electronic and steric effects that govern the catalyst's behavior.
Electronic effects are modeled by analyzing how the σ-donating and π-accepting properties of a ligand alter the electron density at the palladium center. More electron-rich ligands can increase the nucleophilicity of a Pd(0) center, facilitating the crucial oxidative addition step. nih.gov Steric effects are modeled by calculating the size and spatial arrangement of ligands around the metal. Bulky ligands can promote reductive elimination and favor the formation of highly reactive, coordinatively unsaturated species like L₁Pd(0), which are often the true active catalysts in cross-coupling reactions. nih.govnih.gov Computational modeling allows for the rational design of new ligands engineered to optimize these properties, thereby expanding the scope and efficiency of reactions catalyzed by crotylpalladium-derived species. ethz.ch
Emerging Trends and Future Research Directions
Development of More Stable and Active Crotylpalladium Precatalysts
A major trend in palladium catalysis is the shift from in situ generated catalysts to the use of well-defined, preformed palladium precatalysts. researchgate.net While crotylpalladium chloride dimer is a useful and versatile precatalyst, research aims to develop next-generation systems with enhanced stability, activity, and broader applicability. uvic.ca The goal is to create air- and moisture-stable Pd(II) precatalysts that reliably and efficiently generate the active monoligated Pd(0) species in situ, which is believed to be the active catalyst when using sterically demanding ligands. researchgate.netua.edu
Key developments in this area include:
Palladacycle-Based Precatalysts: Significant advancements have been made with palladacycle precatalysts. For instance, a new series of precatalysts based on a 2-aminobiphenyl (B1664054) mesylate palladacycle has been developed. nih.gov These precatalysts exhibit improved solution stability and can be prepared with a wider variety of phosphine (B1218219) ligands compared to previous generations. nih.gov The evolution of these systems has led to highly active catalysts for various cross-coupling reactions. nih.gov
Novel Pd(0) and Pd(II) Precursors: Researchers have designed new Pd(0) and Pd(II) precursors to overcome the limitations of existing systems. One example is the DMPDAB–Pd–MAH complex, a bench-stable and highly active Pd(0) precatalyst that serves as an effective alternative to the commonly used Pd2(dba)3. uvic.ca Another development is the DMPDAB–Pd–(CH2TMS)2, a Pd(II) precursor designed for high-throughput experimentation and large-scale synthesis. uvic.ca These new precursors show potential for significant impact in industrial-scale syntheses of complex molecules like pharmaceuticals and agrochemicals. uvic.ca
Ligand-Stabilized Precatalysts: The design of ligands is crucial for influencing the stability and activity of palladium catalysts. numberanalytics.com Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are a notable class of bench-stable precatalysts that are highly active, particularly with N-heterocyclic carbene (NHC) ligands. nih.gov The development of precatalysts that can be generated with a broader range of ligands, including bulky phosphines, remains a key objective. nih.gov
Table 1: Comparison of Selected Modern Palladium Precatalyst Systems
| Precatalyst Type | Key Features | Advantages | Representative Ligands/Scaffolds |
|---|---|---|---|
| Buchwald Palladacycles | Air- and moisture-stable Pd(II) sources. nih.gov | Efficiently generate active LPd(0) species; broad substrate scope. nih.gov | 2-Aminobiphenyl, bulky phosphines (e.g., tBuXPhos, BrettPhos). nih.govnih.gov |
| PEPPSI Precatalysts | Bench-stable; pyridine (B92270) ligand facilitates initiation. nih.gov | Highly active, especially for cross-coupling reactions. researchgate.net | N-Heterocyclic Carbenes (NHCs). nih.gov |
| α-Diimine Pd(0) Complexes | Easily prepared, bench-stable, compatible with high-throughput screening. uvic.ca | Highly active alternative to Pd2(dba)3; superior performance in certain reactions. uvic.ca | DMPDAB (N,N'-bis(2,6-dimethylphenyl)diazabutadiene), Maleic Anhydride (MAH). uvic.ca |
Expanding the Scope of Crotylpalladium Catalyzed Reactions
This compound and related palladium complexes are known to catalyze a wide array of fundamental organic reactions, including Suzuki, Heck, and Negishi couplings. google.coma2bchem.com A significant research thrust is to expand the utility of these catalysts to new types of transformations and to broaden the scope of compatible substrates, particularly for challenging reactions.
Recent advancements include:
Photoinduced Palladium Catalysis: The integration of visible light has emerged as a powerful strategy to unlock novel reactivity in palladium catalysis. nih.gov This approach enables a range of radical-based transformations that are difficult to achieve through conventional palladium chemistry. nih.gov Examples include photoinduced atom transfer radical cyclization (ATRC) reactions and defluorinative Suzuki-Miyaura cross-couplings, which tolerate sensitive functional groups. nih.gov
Carbonylative Couplings: Palladium-catalyzed carbonylation reactions are valuable for synthesizing ketones and other carbonyl-containing compounds. Research continues to improve these methods, such as the carbonylative coupling of alkyl iodides with arylboronic acids to produce alkyl aryl ketones under mild conditions. acs.org The use of solid carbon monoxide sources is also being explored to enhance the sustainability of these processes. mdpi.com
Ligand-Controlled Divergent Synthesis: A sophisticated trend involves using specific ligands to control the reaction pathway, leading to different products from the same starting materials. rsc.org For example, by choosing between ligands like Xantphos and DPEphos, the aminocarbonylation of alkynes and nitroarenes can be directed to selectively form either maleimide (B117702) derivatives or α,β-unsaturated amides. rsc.org This ligand-controlled regioselectivity and chemoselectivity offers a powerful tool for efficiently building molecular complexity. rsc.org
C-H Activation and Functionalization: Directing the functionalization of typically inert C-H bonds is a major goal in modern synthesis. Palladium catalysts, including those derived from crotylpalladium precursors, are being developed for reactions like the allylic C-H amination of internal alkenes. nih.gov
Table 2: Emerging Palladium-Catalyzed Reactions
| Reaction Type | Description | Key Features |
|---|---|---|
| Photoinduced ATRC | Visible light-induced Atom Transfer Radical Cyclization of aryl iodides. | Mild conditions, tolerates sensitive functional groups (e.g., Lewis basic sites, acidic protons). nih.gov |
| Defluorinative Cross-Coupling | Photoinduced Suzuki-Miyaura coupling involving the activation of a C-F bond in trifluoromethylarenes. | Enables cross-coupling with electron-deficient or neutral trifluoromethyl arenes. nih.gov |
| Ligand-Controlled Carbonylative Cyclization | Temperature- and ligand-controlled reaction of o-bromoarylimines to form different heterocyclic products. | Selectively yields biisoindolinones or spirocyclic isoindolinones based on the choice of ligand (e.g., Xantphos vs. Pd(t-Bu3P)2). rsc.org |
| Allylic C-H Amination | Intermolecular C-H activation of internal alkenes for amination with aliphatic amines. | Utilizes an aryl bromide as a mild oxidant in a Pd(0/I/II) catalytic cycle. nih.gov |
Green Chemistry Innovations in Palladium Catalysis
The principles of green chemistry are increasingly influencing the design of new catalytic processes. fastercapital.com The goal is to develop more sustainable chemical processes by minimizing waste, reducing energy consumption, and avoiding hazardous substances. researchgate.net Palladium catalysis, while powerful, often relies on a precious and toxic metal, making green innovations particularly crucial.
Key strategies being pursued include:
Catalyst Recovery and Reuse: A primary focus is on developing methods to recycle the palladium catalyst, reducing both cost and environmental impact. numberanalytics.comfastercapital.com This is often achieved by immobilizing the palladium catalyst on a solid support, which allows for easy separation and reuse. numberanalytics.com Supports include magnetic nanoparticles, which can be recovered using a magnet, and various synthetic materials like polydimethylsiloxane (B3030410) (PDMS) films or metal-organic frameworks (MOFs). numberanalytics.commdpi.com
Use of Greener Solvents: Efforts are underway to replace traditional organic solvents with more environmentally friendly alternatives. numberanalytics.com Water is a highly attractive green solvent for palladium-catalyzed reactions. numberanalytics.commdpi.com The development of catalysts that are stable and active in aqueous media is a key research area. mdpi.com
Flow Chemistry: Continuous flow chemistry is gaining attention as a promising technology for palladium-catalyzed reactions. numberanalytics.com This approach, where reagents are continuously pumped through a reactor containing the catalyst (such as palladium fixed to a substrate), can offer improved efficiency, safety, and reduced waste compared to traditional batch processing. ncsu.edu
Energy Efficiency: Microwave-assisted reactions are being used to improve the efficiency and lower the energy requirements of palladium-catalyzed transformations. numberanalytics.com
Table 3: Green Chemistry Strategies in Palladium Catalysis
| Strategy | Approach | Examples |
|---|---|---|
| Catalyst Recycling | Immobilization on solid supports. | Palladium nanoparticles (PdNPs) on magnetic nanoparticles, boehmite, or biopolymer matrices. numberanalytics.commdpi.com |
| Sustainable Solvents | Replacement of volatile organic compounds (VOCs). | Using water as a reaction solvent. numberanalytics.com |
| Process Intensification | Use of advanced reactor technology. | Continuous flow reactors with immobilized catalysts; microwave-assisted synthesis. numberanalytics.comncsu.edu |
| Atom Economy | Designing more efficient reactions. | Developing catalysts with higher turnover numbers to minimize waste generation. fastercapital.comnih.gov |
Applications in Complex Molecule Synthesis and Industrial Processes
The ultimate goal of developing advanced catalytic methods is their application in the synthesis of valuable molecules, from pharmaceuticals and agrochemicals to advanced materials. a2bchem.comacs.org Palladium catalysis is a cornerstone of modern synthetic chemistry, and this compound is a key precatalyst in this field. google.com
Pharmaceutical and Agrochemical Synthesis: Palladium-catalyzed cross-coupling reactions are indispensable tools in the pharmaceutical industry for constructing the complex molecular architectures of modern drugs. mdpi.comnih.gov The development of highly active catalysts that function with low catalyst loadings (e.g., parts-per-million levels) is crucial for making these processes economically viable on a large scale and for simplifying the removal of residual palladium from the final active pharmaceutical ingredient. nih.gov About 70% of pharmaceuticals are manufactured using palladium-driven catalytic processes. ncsu.edu
Synthesis of Materials: this compound and related catalysts have wide applications in the synthesis of materials such as liquid crystal materials and optical functional complexes. google.com
Natural Product Synthesis: The construction of complex natural products often relies on the selective and efficient bond-forming reactions enabled by palladium catalysis. acs.orgmdpi.com The continuous development of new catalytic methods opens up more efficient and elegant synthetic routes to these challenging targets.
Industrial Process Chemistry: There is a growing adoption of palladium-catalyzed reactions in industrial process chemistry. nih.gov The development of robust, reliable, and scalable catalytic systems is essential for this transition. Innovations like pseudo-homogeneous catalysis, which uses palladium-loaded microspheres in flow reactors, aim to combine the high speed of homogeneous catalysis with the catalyst recyclability of heterogeneous systems, boosting efficiency in large-scale manufacturing. ncsu.edu
Table 4: Industrial and Synthetic Applications of Palladium Catalysis
| Application Area | Significance | Examples of Reactions Used |
|---|---|---|
| Pharmaceuticals | Core technology for synthesizing active pharmaceutical ingredients (APIs). ncsu.edunih.gov | C-N and C-C cross-coupling (e.g., Buchwald-Hartwig, Suzuki). nih.govsigmaaldrich.com |
| Agrochemicals | Efficient synthesis of complex pesticides and herbicides. uvic.caa2bchem.com | Cross-coupling reactions. a2bchem.com |
| Fine Chemicals | Production of specialty chemicals and building blocks. nih.gov | Carbonylation, amination, allylation. acs.orgnih.gov |
| Materials Science | Synthesis of liquid crystals, polymers, and functional materials. google.com | Heck, Suzuki, and Negishi couplings. google.com |
Q & A
Basic: What are the critical handling protocols for Allylpalladium chloride dimer to ensure stability during experiments?
Methodological Answer:
Allylpalladium chloride dimer is air-sensitive and decomposes in water. Key protocols include:
- Storage : Maintain at 2–8°C under inert gas (e.g., argon) .
- Handling : Use gloveboxes or Schlenk lines for transfers to avoid oxidation .
- Solvent Selection : Employ anhydrous solvents (e.g., THF, toluene) to prevent hydrolysis .
- Decomposition Monitoring : Observe color changes (yellow → dark brown) as an indicator of degradation .
Basic: How is Allylpalladium chloride dimer characterized to confirm purity and structural integrity?
Methodological Answer:
Characterization involves:
- Elemental Analysis : Verify Pd content ≥58.2% via ICP-OES .
- Melting Point : Confirm decomposition at ~120°C .
- Spectroscopy : Use and NMR in deuterated DMSO to identify allyl ligand signals (δ ~4.5–5.5 ppm) .
- X-ray Crystallography : Resolve dimeric structure with μ-chloro bridges .
Advanced: How can researchers optimize catalytic efficiency of Allylpalladium chloride dimer in hydrosilylation reactions?
Methodological Answer:
Optimization strategies include:
- Substrate Ratio : Test allyl:silane ratios (1:1 to 1:3) to balance conversion and side reactions .
- Temperature Control : Conduct reactions at 60–80°C (below decomposition point) to enhance kinetics .
- Additive Screening : Introduce ligands (e.g., phosphines) to stabilize the Pd center and improve turnover .
- Kinetic Profiling : Use GC-MS or in situ IR to track intermediate formation and adjust reaction time .
Advanced: How to resolve contradictions in reported catalytic activities of Allylpalladium chloride dimer across studies?
Methodological Answer:
Discrepancies often arise from:
- Moisture Content : Trace water accelerates decomposition; use Karl Fischer titration to quantify solvent dryness .
- Catalyst Loading : Compare studies using molar % (e.g., 0.5–2.0 mol%) and normalize for Pd content .
- Substrate Scope : Evaluate steric/electronic effects of substrates (e.g., electron-deficient alkenes vs. styrenes) .
- Reproducibility : Replicate experiments under strictly inert conditions and validate with control reactions .
Advanced: What mechanistic studies elucidate the role of μ-chloro bridges in Allylpalladium chloride dimer’s reactivity?
Methodological Answer:
Mechanistic approaches include:
- DFT Calculations : Model the dimer’s cleavage into monomeric [PdCl(allyl)] species during catalysis .
- Kinetic Isotope Effects (KIE) : Compare / in C–H activation steps to identify rate-determining steps .
- EXAFS Spectroscopy : Probe Pd–Cl and Pd–Pd distances to correlate structural changes with activity .
- Competitive Experiments : Compare reactivity with analogs (e.g., cinnamylpalladium dimer) to assess bridge flexibility .
Basic: What safety precautions are mandatory when working with Allylpalladium chloride dimer?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38) .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .
- Waste Disposal : Collect decomposed residues in sealed containers for Pd recovery .
- Emergency Protocols : Flush eyes with water for 15 minutes if exposed and seek medical attention .
Advanced: How does solvent polarity influence the catalytic activity of Allylpalladium chloride dimer in cross-coupling reactions?
Methodological Answer:
- Polar Protic Solvents (e.g., MeOH) : Avoid due to ligand displacement and Pd aggregation .
- Polar Aprotic Solvents (e.g., DMF) : Enhance solubility but may destabilize the dimer; monitor via UV-Vis .
- Nonpolar Solvents (e.g., Toluene) : Preserve dimeric structure but slow reaction kinetics; balance with heating .
- Solvent Mixtures : Test binary systems (e.g., THF/HO) for micellar catalysis applications .
Advanced: What analytical techniques are suitable for real-time monitoring of Allylpalladium chloride dimer’s stability in solution?
Methodological Answer:
- UV-Vis Spectroscopy : Track absorbance at 350–400 nm (Pd–Cl charge-transfer bands) .
- NMR Spectroscopy : Observe broadening/disappearance of allyl proton signals upon decomposition .
- Mass Spectrometry : Detect monomeric [PdCl(allyl)] ions via ESI-MS .
- Cyclic Voltammetry : Measure redox potentials to assess Pd(II)/Pd(0) transitions under reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
